4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine
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Overview
Description
4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a phenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazine ring. Subsequent functionalization introduces the phenyl group and the morpholine moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine has shown promise in pharmacological studies. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their ability to modulate biological pathways and target specific diseases, such as Alzheimer's disease and various types of cancer.
Industry: Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable building block for the synthesis of active ingredients in pesticides and drugs.
Mechanism of Action
The mechanism by which 4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
MW151: A related compound with anti-inflammatory properties, used in the treatment of Alzheimer's disease.
4-Methyl-2-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-one: Another pyridazine derivative with potential biological activity.
Uniqueness: 4-[3-(4-Methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine stands out due to its specific structural features, which confer unique reactivity and biological activity compared to its analogs. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[3-(4-methyl-6-phenylpyridazin-3-yl)oxypropyl]morpholine |
InChI |
InChI=1S/C18H23N3O2/c1-15-14-17(16-6-3-2-4-7-16)19-20-18(15)23-11-5-8-21-9-12-22-13-10-21/h2-4,6-7,14H,5,8-13H2,1H3 |
InChI Key |
IRZKJMJOPFDAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1OCCCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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